3-((4-Iodophenyl)amino)-5-phenylcyclohex-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Iodophenyl)amino)-5-phenylcyclohex-2-EN-1-one is an organic compound characterized by the presence of an iodophenyl group and a phenyl group attached to a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Iodophenyl)amino)-5-phenylcyclohex-2-EN-1-one typically involves the reaction of 4-iodoaniline with a suitable cyclohexenone derivative under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((4-Iodophenyl)amino)-5-phenylcyclohex-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-((4-Iodophenyl)amino)-5-phenylcyclohex-2-EN-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((4-Iodophenyl)amino)-5-phenylcyclohex-2-EN-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Iodo-L-phenylalanine: An amino acid derivative with similar iodophenyl group.
N-(4-Iodophenyl)-β-alanine derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
3-((4-Iodophenyl)amino)-5-phenylcyclohex-2-EN-1-one is unique due to its specific combination of functional groups and the cyclohexenone ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
3-((4-Iodophenyl)amino)-5-phenylcyclohex-2-EN-1-one, a compound characterized by its unique structural features, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H16INO, with a molecular weight of approximately 389.24 g/mol. The compound features a cyclohexenone ring, an iodophenyl group, and an amino group, which contribute to its chemical reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-iodoaniline with cyclohexenone derivatives. A common method employed is the Suzuki–Miyaura coupling reaction , which utilizes palladium catalysts to facilitate the formation of carbon-carbon bonds under mild conditions. This method allows for high yields and purity, making it suitable for both laboratory and industrial applications .
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that these compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, one study demonstrated that derivatives of this compound inhibited the growth of breast cancer cells through the activation of caspase pathways .
Antibacterial Activity
In addition to anticancer properties, this compound has been investigated for its antibacterial activity. Preliminary studies suggest that it exhibits inhibitory effects against Gram-positive bacteria, potentially due to its ability to disrupt bacterial cell wall synthesis or function .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It may modulate receptor activity associated with cell signaling pathways, influencing cellular responses to external stimuli.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Breast Cancer Study : A study involving various derivatives showed that modifications to the phenyl group enhanced cytotoxicity against MCF-7 breast cancer cells, indicating structure-activity relationships that could inform future drug design .
- Antibacterial Screening : Another study tested the compound against a panel of bacterial strains, revealing promising results against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .
Comparative Analysis
Property | This compound | Similar Compounds |
---|---|---|
Molecular Formula | C18H16INO | Varies (e.g., C18H17ClN) |
Molecular Weight | 389.24 g/mol | Varies (e.g., 423.68 g/mol) |
Anticancer Activity | Significant in vitro activity | Varies based on structure |
Antibacterial Activity | Active against Gram-positive bacteria | Varies; some are inactive |
Properties
IUPAC Name |
3-(4-iodoanilino)-5-phenylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16INO/c19-15-6-8-16(9-7-15)20-17-10-14(11-18(21)12-17)13-4-2-1-3-5-13/h1-9,12,14,20H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHWHBIOJADTLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC=C(C=C2)I)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.